(3-(Naphthalen-2-yl)phenyl)methanol, also known by its systematic name Naphthalen-2-yl(phenyl)methanol, is an organic compound characterized by a molecular formula of and a molecular weight of approximately 234.29 g/mol. This compound features a naphthalene ring and a phenyl group connected through a methanol moiety, which contributes to its unique chemical properties and potential applications in various scientific fields.
The compound is classified under the category of alcohols due to the presence of the hydroxyl (-OH) group. It is identified by its CAS number 35060-38-9. Sources for this compound include specialized chemical suppliers and research laboratories that focus on organic synthesis and medicinal chemistry .
The synthesis of (3-(Naphthalen-2-yl)phenyl)methanol typically involves the reaction of naphthalene-2-boronic acid with benzaldehyde in the presence of a palladium catalyst. This reaction is often conducted under mild conditions, utilizing potassium carbonate as a base and ethanol as a solvent.
The molecular structure of (3-(Naphthalen-2-yl)phenyl)methanol can be represented as follows:
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CO
KNNIMZAVFNSRDC-UHFFFAOYSA-N
This structure highlights the connectivity between the naphthalene and phenyl rings through the methanol group, which plays a crucial role in its chemical behavior and reactivity .
(3-(Naphthalen-2-yl)phenyl)methanol can undergo several types of chemical reactions:
The mechanism of action for (3-(Naphthalen-2-yl)phenyl)methanol involves its interaction with specific molecular targets, particularly aromatic receptors and enzymes. The methanol group enhances binding affinity through hydrogen bonding and aromatic stacking interactions, influencing biological pathways related to various activities, including potential antidepressant effects.
The physical properties of (3-(Naphthalen-2-yl)phenyl)methanol include:
The chemical properties include:
These properties make it a versatile compound for synthetic applications in organic chemistry .
(3-(Naphthalen-2-yl)phenyl)methanol has potential applications in several scientific domains:
Further research is needed to fully explore its biological activities and practical applications in drug development and other fields .
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3